LogP Differential of +0.38 Units Versus the Closest Regioisomer 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 136067-94-2)
The target compound (CAS 752132-36-8) exhibits a calculated LogP of 3.63, compared with 3.25 for its closest constitutional isomer CAS 136067-94-2, which places the trifluoromethyl group at the para position of the benzoyl ring with a methylene-spaced methylthio group . This ΔLogP of +0.38 represents a meaningful difference in predicted membrane partitioning. Both compounds share identical molecular formula (C₁₀H₉F₃OS), MW (234.24), H-acceptor count (2), and H-donor count (0), isolating the LogP difference to the regioisomeric arrangement .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.63 (CAS 752132-36-8, ortho-SCH₃ / para-CF₃ substitution relative to acetyl group) |
| Comparator Or Baseline | LogP = 3.25 (CAS 136067-94-2, para-CF₃ on benzoyl ring, –CH₂SCH₃ spacer) |
| Quantified Difference | ΔLogP = +0.38 (target compound is approximately 2.4× more lipophilic) |
| Conditions | Calculated LogP values from vendor-reported data (Leyan); both compounds measured/predicted under comparable computational methodology |
Why This Matters
A ΔLogP of 0.38 can shift predicted membrane permeability and non-specific protein binding in cell-based assays, making the target compound measurably distinct from the regioisomer in any biological or ADME experiment.
